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Introduction

Upadacitinib, marketed under the brand name Rinvoq, is an oral, selective Janus kinase (JAK)

inhibitor.[1][2] It is classified as a disease-modifying antirheumatic drug (DMARD) and is

approved for the treatment of several immune-mediated inflammatory diseases, including

rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.

[2][3][4] This document provides a comprehensive technical overview of the pharmacological

profile of Upadacitinib, intended for researchers, scientists, and professionals in drug

development.

Mechanism of Action
Upadacitinib exerts its therapeutic effects by selectively inhibiting JAK1, a member of the Janus

kinase family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[5][6] These

enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals

from various cytokines and growth factors involved in inflammation, hematopoiesis, and

immune function.[6][7][8]

The process begins when a cytokine binds to its specific receptor on the cell surface, leading to

the activation of associated JAKs.[6][8] Activated JAKs then phosphorylate Signal Transducers

and Activators of Transcription (STATs).[7] These phosphorylated STATs form dimers,

translocate to the cell nucleus, and modulate the expression of target genes, many of which

are pro-inflammatory.[6][8][9]
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Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor.[8][9] By

binding to the ATP-binding site within the kinase domain of JAK1, it blocks the phosphorylation

and activation of downstream STATs.[8][9] This interference with the JAK-STAT cascade

reduces the activity of key pro-inflammatory cytokines, such as IL-6 and IFNγ, thereby

mitigating the pathological inflammation and immune responses characteristic of autoimmune

diseases.[3][10][11] The selectivity for JAK1 is hypothesized to provide a favorable benefit-risk

profile by minimizing effects associated with the inhibition of other JAK isoforms, such as

hematologic abnormalities linked to JAK2 inhibition or certain immune effects linked to JAK3.[6]

[10][11]
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Upadacitinib Inhibition of the JAK-STAT Signaling Pathway.
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Selectivity Profile
Upadacitinib's pharmacological activity is characterized by its greater selectivity for JAK1 over

other JAK isoforms.[1][12] This selectivity has been quantified in both biochemical (enzymatic)

and cellular assays.

Table 1: In Vitro Inhibitory Potency of Upadacitinib against JAK Isoforms

Assay
Type

Paramete
r

JAK1 JAK2 JAK3 TYK2
Referenc
e(s)

Enzymati
c Assay

IC₅₀ (nM) 43 120 2300 4700 [9]

| Cellular Assay | IC₅₀ (nM) | ~60x selective for JAK1 over JAK2 | >100x selective for JAK1 over

JAK3 | - | - |[10][11] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is

required for 50% inhibition in vitro.

The data indicates that Upadacitinib is significantly more potent in inhibiting JAK1 compared to

JAK2, JAK3, and TYK2.[9] This selective inhibition of JAK1-dependent cytokine signaling is

believed to be a key contributor to its therapeutic efficacy while potentially minimizing off-target

effects.[10]

Pharmacokinetics
The pharmacokinetic profile of Upadacitinib has been characterized in healthy subjects and

patient populations. It exhibits dose-proportional pharmacokinetics over the therapeutic range.

[3][13]

Table 2: Summary of Upadacitinib Pharmacokinetic Parameters (Extended-Release

Formulation)
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Parameter Value Description Reference(s)

Absorption

Tₘₐₓ (Time to Peak

Plasma

Concentration)

2 - 4 hours

Time to reach

maximum drug

concentration after

oral administration.

[7][9]

Food Effect
No clinically relevant

effect

High-fat meals have a

minor impact on

exposure.

[3][14]

Distribution

Plasma Protein

Binding
~52%

The fraction of drug

bound to proteins in

the blood plasma.

[3][7]

Blood to Plasma Ratio 1.0

Indicates similar

partitioning between

plasma and blood

cellular components.

[3][15]

Volume of Distribution

(Vd)
~294 L

Apparent volume into

which the drug is

distributed to produce

the observed plasma

concentration.

[3][16]

Metabolism

Primary Metabolic

Pathway
CYP3A4-mediated

Primarily metabolized

by the Cytochrome

P450 3A4 enzyme.

[3][7]

Minor Metabolic

Pathway
CYP2D6

Minor contribution to

metabolism from the

Cytochrome P450

2D6 enzyme.

[3][7]
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Parameter Value Description Reference(s)

Active Metabolites None known
The parent drug is the

primary active moiety.
[3][15]

Excretion

Elimination Half-Life

(t₁/₂)
8 - 14 hours

Time required for the

drug concentration in

the body to be

reduced by half.

[3][7]

Routes of Excretion
Feces (~53%) and

Urine (~43%)

Primarily eliminated

as unchanged drug in

feces (38%) and urine

(24%).

[3][7][15]

| Steady State | Achieved within 4 days | Time to reach a stable concentration with once-daily

dosing, with minimal accumulation. |[9][15] |

Pharmacodynamics
Upadacitinib demonstrates a concentration-dependent inhibition of JAK1-mediated signaling

pathways in vivo.[9] This has been assessed by measuring the phosphorylation of STAT

proteins following cytokine stimulation in ex vivo samples from clinical trial participants.

Specifically, Upadacitinib has been shown to reversibly inhibit IL-6-induced STAT3

phosphorylation and IL-7-induced STAT5 phosphorylation.[9] The maximum inhibition of STAT

phosphorylation coincides with the maximum plasma concentration of the drug, and levels

return toward baseline by the end of the dosing interval, consistent with its half-life.[9]

Drug Interactions
Upadacitinib's metabolism is primarily mediated by CYP3A4, making it susceptible to

interactions with strong inhibitors or inducers of this enzyme.[13][17]

Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin): Co-administration significantly

increases Upadacitinib exposure.[7][17] Dose adjustments may be necessary.[18]
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Strong CYP3A4 Inducers (e.g., rifampin): Co-administration significantly decreases

Upadacitinib exposure, which may lead to reduced therapeutic benefit.[17][18] Concomitant

use is generally not recommended.[18]

Other Medications: Upadacitinib does not have a clinically relevant effect on the

pharmacokinetics of substrates for various CYP enzymes (CYP1A2, CYP2B6, CYP2C9,

CYP2C19, CYP2D6, CYP3A4) or common concomitant medications like methotrexate.[9]

[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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